Cas no 920909-52-0 (2-(benzenesulfonyl)-5-chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazole)

2-(benzenesulfonyl)-5-chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazole 化学的及び物理的性質
名前と識別子
-
- 2-(benzenesulfonyl)-5-chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazole
- 5-chloro-4-[(4-methylphenyl)sulfonyl]-2-(phenylsulfonyl)-1,3-thiazole
- Thiazole, 5-chloro-4-[(4-methylphenyl)sulfonyl]-2-(phenylsulfonyl)-
- Z208192158
- CHEMBL2097933
- GSK1789622A
- F3232-0035
- 920909-52-0
- 2-(benzenesulfonyl)-5-chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazole
- AKOS001276627
- TCMDC-143034
- VU0606196-1
- 5-chloro-2-(phenylsulfonyl)-4-tosylthiazole
- 2-(benzenesulfonyl)-5-chloro-4-tosyl-1,3-thiazole
-
- インチ: 1S/C16H12ClNO4S3/c1-11-7-9-13(10-8-11)24(19,20)15-14(17)23-16(18-15)25(21,22)12-5-3-2-4-6-12/h2-10H,1H3
- InChIKey: FOCYAXMEMWMNMJ-UHFFFAOYSA-N
- SMILES: S1C(Cl)=C(S(C2=CC=C(C)C=C2)(=O)=O)N=C1S(C1=CC=CC=C1)(=O)=O
計算された属性
- 精确分子量: 412.9616991g/mol
- 同位素质量: 412.9616991g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 25
- 回転可能化学結合数: 4
- 複雑さ: 657
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.5
- トポロジー分子極性表面積: 126Ų
じっけんとくせい
- 密度みつど: 1.493±0.06 g/cm3(Predicted)
- Boiling Point: 631.7±65.0 °C(Predicted)
- 酸度系数(pKa): -6.99±0.10(Predicted)
2-(benzenesulfonyl)-5-chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3232-0035-2μmol |
2-(benzenesulfonyl)-5-chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazole |
920909-52-0 | 90%+ | 2μmol |
$57.0 | 2023-08-05 | |
Life Chemicals | F3232-0035-4mg |
2-(benzenesulfonyl)-5-chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazole |
920909-52-0 | 90%+ | 4mg |
$66.0 | 2023-08-05 | |
Life Chemicals | F3232-0035-3mg |
2-(benzenesulfonyl)-5-chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazole |
920909-52-0 | 90%+ | 3mg |
$63.0 | 2023-08-05 | |
Life Chemicals | F3232-0035-5mg |
2-(benzenesulfonyl)-5-chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazole |
920909-52-0 | 90%+ | 5mg |
$69.0 | 2023-08-05 | |
Life Chemicals | F3232-0035-10mg |
2-(benzenesulfonyl)-5-chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazole |
920909-52-0 | 90%+ | 10mg |
$79.0 | 2023-08-05 | |
Life Chemicals | F3232-0035-5μmol |
2-(benzenesulfonyl)-5-chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazole |
920909-52-0 | 90%+ | 5μmol |
$63.0 | 2023-08-05 | |
Life Chemicals | F3232-0035-1mg |
2-(benzenesulfonyl)-5-chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazole |
920909-52-0 | 90%+ | 1mg |
$54.0 | 2023-08-05 | |
Life Chemicals | F3232-0035-10μmol |
2-(benzenesulfonyl)-5-chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazole |
920909-52-0 | 90%+ | 10μmol |
$69.0 | 2023-08-05 | |
Life Chemicals | F3232-0035-2mg |
2-(benzenesulfonyl)-5-chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazole |
920909-52-0 | 90%+ | 2mg |
$59.0 | 2023-08-05 |
2-(benzenesulfonyl)-5-chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazole 関連文献
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António A. Vicente,Mike Boland,Yoav D. Livney Food Funct., 2020,11, 9316-9316
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Xuewen Chen,Yuehui He,Lu Xiao,Xinjun Xu,Lidong Li,Yongfang Li Polym. Chem., 2013,4, 470-476
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
2-(benzenesulfonyl)-5-chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazoleに関する追加情報
Introduction to 2-(benzenesulfonyl)-5-chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazole (CAS No. 920909-52-0) and Its Emerging Applications in Chemical Biology
2-(benzenesulfonyl)-5-chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazole (CAS No. 920909-52-0) is a structurally complex heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. The compound belongs to the thiazole class, a scaffold widely recognized for its biological activity and versatility in drug design. The presence of multiple sulfonamide groups and chloro substituents enhances its potential as a bioactive molecule, making it a promising candidate for further investigation in medicinal chemistry.
The benzenesulfonyl and 4-methylbenzenesulfonyl substituents in the molecule contribute to its hydrophobicity and interact favorably with biological targets, while the chloro group introduces electrophilic centers that can participate in various chemical reactions. This combination of structural elements makes 2-(benzenesulfonyl)-5-chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazole a versatile building block for the development of novel therapeutic agents.
In recent years, there has been a surge in research focused on thiazole derivatives due to their demonstrated efficacy in modulating various biological pathways. Studies have shown that thiazole-based compounds exhibit inhibitory activity against enzymes such as kinases, which are implicated in cancer and inflammatory diseases. The sulfonamide moieties in 2-(benzenesulfonyl)-5-chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazole are particularly noteworthy, as they have been shown to enhance binding affinity to target proteins.
One of the most compelling aspects of this compound is its potential as an inhibitor of protein-protein interactions (PPIs), which are critical for numerous cellular processes. By disrupting these interactions, thiazole derivatives can modulate signaling pathways involved in diseases such as cancer and neurodegeneration. The structural features of 2-(benzenesulfonyl)-5-chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazole make it an ideal candidate for further exploration in this area.
Recent advancements in computational chemistry have enabled the rapid screening of large libraries of compounds for their potential biological activity. Virtual screening techniques have been employed to identify promising candidates like 2-(benzenesulfonyl)-5-chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazole that can be further optimized through structure-activity relationship (SAR) studies. These computational approaches have significantly accelerated the drug discovery process and have led to the identification of novel bioactive molecules.
In vitro studies have demonstrated that 2-(benzenesulfonyl)-5-chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazole exhibits potent activity against several target enzymes and proteins. For instance, it has shown inhibitory effects on kinases such as EGFR and VEGFR, which are overexpressed in many cancer cell lines. Additionally, the compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
The synthesis of 2-(benzenesulfonyl)-5-chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazole involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been utilized to construct the complex thiazole core efficiently. These synthetic strategies are essential for producing sufficient quantities of the compound for preclinical studies.
The pharmacokinetic properties of 2-(benzenesulfonyl)-5-chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazole are also under investigation to assess its suitability for therapeutic applications. Studies have focused on its solubility, stability, and metabolic fate to optimize its bioavailability. Additionally, formulation strategies have been explored to enhance its delivery to target tissues.
One of the most exciting areas of research involving 2-(benzenesulfonyl)-5-chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazole is its potential application in combination therapies. By pairing it with other bioactive molecules, researchers aim to achieve synergistic effects that could improve treatment outcomes for patients with chronic diseases such as cancer. Preclinical studies are currently underway to evaluate these combination regimens and determine their efficacy and safety profiles.
The growing body of evidence supporting the bioactivity of thiazole derivatives has spurred interest from pharmaceutical companies looking to develop new drugs based on this scaffold. Several clinical trials are underway evaluating thiazole-based compounds for their therapeutic potential in various diseases. As research continues to uncover new applications for 2-(benzenesulfonyl)-5-chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazole, it is likely that this compound will play an increasingly important role in drug development efforts.
In conclusion,2-(benzenesulfonyl)-5-chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazole (CAS No. 920909-52-0) is a structurally intriguing compound with significant potential as a therapeutic agent. Its unique combination of pharmacophoric features makes it an attractive candidate for further exploration in chemical biology and drug discovery. As research progresses, it is anticipated that this compound will contribute valuable insights into the development of novel treatments for various diseases.
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